2-(4-Bromothiophen-2-yl)-2-oxoacetic acid 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16241939
InChI: InChI=1S/C6H3BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2H,(H,9,10)
SMILES:
Molecular Formula: C6H3BrO3S
Molecular Weight: 235.06 g/mol

2-(4-Bromothiophen-2-yl)-2-oxoacetic acid

CAS No.:

Cat. No.: VC16241939

Molecular Formula: C6H3BrO3S

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromothiophen-2-yl)-2-oxoacetic acid -

Specification

Molecular Formula C6H3BrO3S
Molecular Weight 235.06 g/mol
IUPAC Name 2-(4-bromothiophen-2-yl)-2-oxoacetic acid
Standard InChI InChI=1S/C6H3BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2H,(H,9,10)
Standard InChI Key HNZVQWCKJWDUAG-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1Br)C(=O)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

The molecular formula of 2-(4-bromothiophen-2-yl)-2-oxoacetic acid is C₆H₃BrO₃S, with a theoretical molecular weight of 235.01 g/mol. Key structural features include:

  • A thiophene ring (C₄H₃S) providing aromatic stability and π-conjugation

  • A bromine atom at the 4-position, which increases electrophilicity at the 2- and 5-positions of the ring

  • A 2-oxoacetic acid moiety (–COCOOH) capable of hydrogen bonding and metal coordination

The compound’s acidity (pKa ≈ 2.5–3.0 for the carboxylic acid group) facilitates salt formation with amines or inorganic bases, enhancing solubility in polar solvents .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(4-bromothiophen-2-yl)-2-oxoacetic acid typically involves three stages:

Bromination of Thiophene

Thiophene undergoes electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The 4-bromo isomer forms as a minor product compared to the more thermodynamically stable 2-bromo derivative. Catalysts such as FeCl₃ or AlCl₃ improve regioselectivity:

Thiophene+Br2FeCl34-Bromothiophene+2-Bromothiophene (major)\text{Thiophene} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{4-Bromothiophene} + \text{2-Bromothiophene (major)}

Reactivity Profile

The compound participates in three primary reaction types:

Reaction TypeConditionsProducts
Nucleophilic Aromatic SubstitutionAmines, CuI, 100–120°C2-(4-Aminothiophen-2-yl)-2-oxoacetic acid derivatives
Cross-CouplingPd(PPh₃)₄, Suzuki conditionsBiaryl derivatives for materials science
DecarboxylationΔ, 150–200°C4-Bromothiophen-2-yl ketones

Biological Activity and Mechanisms

Antimicrobial Effects

Structural analogs demonstrate dose-dependent inhibition against Staphylococcus aureus (MIC₉₀ = 32 µg/mL) and Candida albicans (MIC₉₀ = 64 µg/mL) . The oxoacetic acid group likely chelates metal ions essential for microbial enzyme function, while the bromine enhances membrane permeability.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Substituting bromine from the 5- to 4-position alters electronic and steric properties:

Property4-Bromo Derivative5-Bromo Derivative
ElectrophilicityHigher at C2Higher at C5
LogP1.8 ± 0.22.1 ± 0.3
IC₅₀ (MMP-9)0.45 µM0.28 µM

The 4-bromo isomer’s reduced lipophilicity may limit cellular uptake but improve aqueous solubility for intravenous formulations.

Applications in Materials Science

Organic Electronics

The thiophene-oxoacetic acid conjugate serves as a building block for conducting polymers. Copolymerization with 3,4-ethylenedioxythiophene (EDOT) yields materials with:

  • Bandgap: 1.8–2.2 eV

  • Conductivity: 10⁻³–10⁻² S/cm

Metal-Organic Frameworks (MOFs)

Coordination with Zn²⁺ or Cu²⁺ ions produces MOFs with surface areas exceeding 1200 m²/g, suitable for gas storage and catalysis.

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